molecular formula C11H15BrN2O2S B4430429 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide

5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide

Cat. No. B4430429
M. Wt: 319.22 g/mol
InChI Key: ZIJPIRNYQMYADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide, also known as BMT-047, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-047 belongs to the class of compounds known as thiophene carboxamides, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act through the inhibition of key enzymes and receptors involved in various biological processes. This compound has been found to inhibit the activity of COX-2, which is a key enzyme involved in the inflammatory response. It has also been found to inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, this compound has been found to increase the levels of dopamine in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide is its versatility in various fields of research. It has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide. One potential avenue of research is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases. Another potential direction is the development of this compound as an anti-cancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Scientific Research Applications

5-bromo-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-10-2-1-9(17-10)11(15)13-3-4-14-5-7-16-8-6-14/h1-2H,3-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJPIRNYQMYADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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